molecular formula C20H19N3O7 B4556081 2-(3-nitrophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinate

2-(3-nitrophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinate

Cat. No.: B4556081
M. Wt: 413.4 g/mol
InChI Key: WGTOJUNLOQTWLT-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinate is a useful research compound. Its molecular formula is C20H19N3O7 and its molecular weight is 413.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.12229995 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorogenic Substrates for Enzyme Assays

2-(3-nitrophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinate, or structurally similar compounds, have been utilized in the development of fluorogenic substrates for enzyme assays. These substrates offer a sensitive method for the detection and quantification of enzyme activity, such as proteolytic enzymes, by producing a fluorescent signal upon enzymatic cleavage. For instance, Carmel and Yaron (1978) synthesized and applied an N-acyltripeptide as a substrate for the assay of angiotensin-I-converting enzyme and bacterial dipeptidyl carboxypeptidase, demonstrating the compound's utility in enzyme activity determination due to its fluorescence properties upon enzymatic action (Carmel & Yaron, 1978).

Synthesis of Bioactive Compounds

The compound has been involved in the synthesis of bioactive molecules, including precursors to tryptophan and potent inhibitors. Tanaka, Yasuo, and Torii (1989) described the selective conversion of a related nitrophenyl compound to create a potent tryptophan precursor, showcasing the compound's role in synthesizing important biological molecules (Tanaka, Yasuo, & Torii, 1989).

Studies on Lipid Bilayers

Investigations into the behavior of lipid bilayers have utilized derivatives of this compound to understand membrane dynamics. Alakoskela and Kinnunen (2001) employed a nitrobenzoxadiazolyl group, a component similar to the nitrophenyl moiety, to study the redox reaction on lipid bilayer surfaces, demonstrating its application in elucidating membrane properties (Alakoskela & Kinnunen, 2001).

Development of Liquid Crystal Materials

Compounds with nitrophenyl groups have been explored for their liquid crystalline properties, contributing to the development of materials with specific optical characteristics. Abboud, Lafta, and Tomi (2017) synthesized mesogenic materials bearing a nitro terminal group, highlighting the impact of the nitro group on the liquid crystalline behavior of these compounds (Abboud, Lafta, & Tomi, 2017).

Photoremovable Protecting Groups

The nitrophenyl moiety, similar to that found in this compound, has been used in the development of photoremovable protecting groups for sensitive synthetic applications. Pillai (1980) reviewed the use of light-sensitive protecting groups, including nitrophenyl derivatives, for the synthesis of organic compounds, providing an avenue for the controlled release of protected functional groups upon light exposure (Pillai, 1980).

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7/c1-13-5-7-14(8-6-13)20(27)22-10-18(25)21-11-19(26)30-12-17(24)15-3-2-4-16(9-15)23(28)29/h2-9H,10-12H2,1H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTOJUNLOQTWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-nitrophenyl)-2-oxoethyl N-(4-methylbenzoyl)glycylglycinate
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